molecular formula C8H10BrNOS B13338359 3-[(3-Bromothiophen-2-yl)methoxy]azetidine

3-[(3-Bromothiophen-2-yl)methoxy]azetidine

Cat. No.: B13338359
M. Wt: 248.14 g/mol
InChI Key: NLTHGDGARNVHMC-UHFFFAOYSA-N
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Description

3-[(3-Bromothiophen-2-yl)methoxy]azetidine is a chemical compound with the molecular formula C8H10BrNOS and a molecular weight of 248.14 g/mol This compound is characterized by the presence of a bromothiophene moiety attached to an azetidine ring via a methoxy linker

Preparation Methods

The synthesis of 3-[(3-Bromothiophen-2-yl)methoxy]azetidine typically involves the reaction of 3-bromothiophene-2-carbaldehyde with azetidine in the presence of a base and a suitable solvent. The reaction conditions may vary, but common reagents include sodium hydride or potassium carbonate as the base and dimethylformamide or tetrahydrofuran as the solvent . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the synthetic route described above can be scaled up for larger-scale production if needed.

Chemical Reactions Analysis

3-[(3-Bromothiophen-2-yl)methoxy]azetidine can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bromothiophene moiety can yield 3-[(3-bromothiophen-2-yl)sulfonyl]azetidine, while substitution of the bromine atom with an amine can produce 3-[(3-aminothiophen-2-yl)methoxy]azetidine.

Scientific Research Applications

3-[(3-Bromothiophen-2-yl)methoxy]azetidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[(3-Bromothiophen-2-yl)methoxy]azetidine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromothiophene moiety can participate in π-π interactions with aromatic amino acids in proteins, while the azetidine ring can form hydrogen bonds with polar residues . These interactions can alter the conformation and activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

3-[(3-Bromothiophen-2-yl)methoxy]azetidine can be compared with other similar compounds, such as:

    3-[(3-Chlorothiophen-2-yl)methoxy]azetidine: Similar structure but with a chlorine atom instead of bromine. It may have different reactivity and biological activity due to the different halogen.

    3-[(3-Methylthiophen-2-yl)methoxy]azetidine: Contains a methyl group instead of a halogen. This compound may have different physical and chemical properties, such as solubility and stability.

    3-[(3-Nitrothiophen-2-yl)methoxy]azetidine: Contains a nitro group, which can significantly alter the compound’s reactivity and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.

Properties

Molecular Formula

C8H10BrNOS

Molecular Weight

248.14 g/mol

IUPAC Name

3-[(3-bromothiophen-2-yl)methoxy]azetidine

InChI

InChI=1S/C8H10BrNOS/c9-7-1-2-12-8(7)5-11-6-3-10-4-6/h1-2,6,10H,3-5H2

InChI Key

NLTHGDGARNVHMC-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)OCC2=C(C=CS2)Br

Origin of Product

United States

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